molecular formula C20H40O2 B153602 Methyl 10-methyloctadecanoate CAS No. 2490-19-9

Methyl 10-methyloctadecanoate

Cat. No. B153602
CAS RN: 2490-19-9
M. Wt: 312.5 g/mol
InChI Key: ATERKICZYCBQCQ-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 10-methyloctadecanoate has been studied in the context of synthesizing a racemic mixture of 10-methyloctadecanoic acid. A study detailed the process of hydrating methyl 10-undecenoate to form various intermediates, eventually leading to methyl 10-methyloctadecanoate through catalytic hydrogenation (Lie, Jie, & Leung, 2007).

Diagnostic Applications in Tuberculosis

Synthetic Applications

  • Synthesis of (R,S)-10-methyloctadecanoic acid (tuberculostearic acid) and key chiral 2-methyl branched intermediates was explored to provide reference compounds for sensitive detection of mycobacterial disease (Wallace, Minnikin, McCrudden, & Pizzarello, 1994).

Use in Photocatalytic Degradation and Electrochemical Activity

  • A study on ZnO/CeO2 nanocomposites used in photocatalytic degradation and electrochemical activity included the use of methyl orange, a compound related to methyl 10-methyloctadecanoate. This research contributes to the broader understanding of applications in photocatalysis and electrochemistry (Rajendran et al., 2016).

Safety And Hazards

While specific safety data for Methyl 10-Methyloctadecanoate was not found, general safety measures for handling chemicals should be followed. This includes avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes4.


Future Directions

No specific future directions or applications for Methyl 10-Methyloctadecanoate were found in the search results. However, given its classification as a Branched Fatty Acid Methyl Ester (FAME), it may have potential uses in industries that utilize these types of compounds1.


properties

IUPAC Name

methyl 10-methyloctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-4-5-6-7-10-13-16-19(2)17-14-11-8-9-12-15-18-20(21)22-3/h19H,4-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATERKICZYCBQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C)CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339160
Record name Methyl 10-methyloctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 10-methyloctadecanoate

CAS RN

2490-19-9
Record name Methyl 10-methyloctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
MSF Lie, K Jie, DWY Leung - Lipids, 1990 - Springer
… Hydrogenation of this mixture of unsaturated fatty ester intermediates (8) over palladium on charcoal gave methyl 10methyloctadecanoate (11) exclusively, which yielded the required 10…
Number of citations: 7 link.springer.com
G Odham, L Larsson, PA Mårdh - The Journal of Clinical …, 1979 - Am Soc Clin Investig
… the peak areas of methyl 10methyloctadecanoate, monitored at mle 312, have been plotted against … 5B) a chromatogram of a specimen with methyl 10-methyloctadecanoate added (t). …
Number of citations: 81 www.jci.org
SW Hunter, H Gaylord, PJ Brennan - Journal of Biological Chemistry, 1986 - Elsevier
… peaks at m/z 172 and 173 and at m/z 199, as well as a strong signal at m/z 167; the latter (199-32) is due to a ketene-type ion characteristic of methyl 10-methyloctadecanoate (39). was …
Number of citations: 411 www.sciencedirect.com
RP Linstead, JC Lunt, BCL Weedon - Journal of the Chemical Society …, 1950 - pubs.rsc.org
… Evaporation of the ethereal solution and distillation of the residue gave methyl 10-methyloctadecanoate (5.7 g., 38%), b. p. 136-139"/0-14 mm., n2.5 1.4440 …
Number of citations: 29 pubs.rsc.org
RG Ackman, SN Hooper, RP Hansen - Lipids, 1972 - Wiley Online Library
… analysis labeled 2 was enlarged by addition of authentic 12-methyloctadecanoate and reference methyl 9-methyland 10-methyloctadecanoates, and methyl 10-methyloctadecanoate …
Number of citations: 26 aocs.onlinelibrary.wiley.com
L Barbieri, V Costantino, E Fattorusso… - Journal of natural …, 2005 - ACS Publications
… Analogously, the methyl branching of methyl 10-methyloctadecanoate (M + = m/z 312) was indicated by the peaks at m/z 171 (C 10 H 19 O 2 ), 199 (C 12 H 23 O 2 ), 167 (C 12 H 23 O 2 …
Number of citations: 19 pubs.acs.org
ML Gan, LF Han, RF Wang, ZC Yang - South African Journal of Botany, 2019 - Elsevier
… tuberculosis (untreated), the content of methyl palmitate, methyl 10-methyloctadecanoate, and methyl tetracosanoate from M. tuberculosis treated with compound 1 decreased …
Number of citations: 5 www.sciencedirect.com
AT Hudson, IM Campbell, R Bentley - Biochemistry, 1970 - ACS Publications
… esters bygasliquid chromatography-mass spectrometry (Campbell and Naworal, 1969) showed the principal components to be methyl palmitate and methyl 10-methyloctadecanoate. …
Number of citations: 21 pubs.acs.org
J Kohler, F Caravaca, R Azcón, G Díaz… - Journal of environmental …, 2016 - Elsevier
… methyl ester mix #47080-U and 37-component FAME mix #47885-U supplied by Supelco (Bellefonte, USA) and methyl 10-methylhexadecanoate and methyl 10-methyloctadecanoate …
Number of citations: 33 www.sciencedirect.com
KJC Gibson, M Gilleron, P Constant, G Puzo… - Biochemical …, 2003 - portlandpress.com
The genus Amycolatopsis is a member of the phylogenetic group nocardioform actinomycetes, which also includes the genus Mycobacterium. Members of this group have a …
Number of citations: 33 portlandpress.com

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